molecular formula C10H12N2 B1626923 4-tert-Butylpyridine-2-carbonitrile CAS No. 42205-73-2

4-tert-Butylpyridine-2-carbonitrile

Cat. No.: B1626923
CAS No.: 42205-73-2
M. Wt: 160.22 g/mol
InChI Key: UDPVBTOAETZTLT-UHFFFAOYSA-N
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Description

4-tert-Butylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and a nitrile group at the 2-position. This compound is of interest in various fields, including materials science and organic synthesis, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylpyridine-2-carbonitrile can be synthesized through the reaction of tert-butylmagnesium bromide with 2-pyridinemethanenitrile. This reaction typically occurs under low-temperature conditions and in the presence of an inert atmosphere using dry solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

4-tert-Butylpyridine-2-carbonitrile is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butylpyridine-2-carbonitrile is unique due to the combination of the tert-butyl and nitrile groups, which confer distinct steric and electronic characteristics. This makes it particularly useful in applications where both groups’ properties are advantageous, such as in dye-sensitized solar cells and specific organic synthesis reactions.

Properties

IUPAC Name

4-tert-butylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPVBTOAETZTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560838
Record name 4-tert-Butylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42205-73-2
Record name 4-tert-Butylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To stirred dimethyl sulfate (6.70 g) was added slowly 4-tert-butyl-1-oxypyridine (8.0 g) at ca. 10° C. in an ice-water bath and the mixture was stirred for 3 hours at 80° C. After cooling to room temperature, to the mixture was added a mixture of ethanol and water (1:1, 60 ml) under stirring. To the mixture was added dropwise an aqueous solution of potassium cyanate (6.9 g in 20 ml of water) below 10° C. and stirring for 1 hour under the same condition, and then overnight at room temperature. To the resultant mixture was added 150 ml of water and the resultant mixture was extracted with CHCl3. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. A crude compound was purified by column chromatography on silica gel with a mixture of ethyl acetate and n-hexane to give 4-tert-butyl-2-cyanopyridine (4.6 g) as a yellow oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
potassium cyanate
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To trimethylsilylcyanide (25.0 ml, 187.5 mmol) was added a solution of 4-tert-butylpyridine-N-oxide (Description 3; 22.68 g, 150 mmol) in anhydrous dichloromethane (200 ml). To this mixture was added dropwise a solution of dimethyl carbamoyl chloride (17.26 ml, 187.5 mmol) in anhydrous dichloromethane (50 ml). The reaction mixture was stirred at room temperature for 24 hours. A solution of 10% aqueous K2CO3 (200 ml) was added dropwise and the resulting mixture stirred for 10 minutes. The organic layer was separated and the aqueous layer extracted with 2 further portions of dichloromethane (100 ml). The combined organic layers were dried (Na2SO4) and evaporated to give the title compound (24 g, 100%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.26 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of 8.00 g (53 mmol) of 4-t-butylpyridine N-oxide and 6.7 g (53 mmol) of dimethylsulfuric acid was stirred at 70° to 80° C. for 3 hours. After cooling, the mixture was dissolved in 60 ml of an ethanol-water mixture. While the mixture was stirred at 10° C. or lower, a solution of 6.9 g (0.11 mol) of potassium cyanide in 20 ml of water was dropwise added, followed further by stirring at the same temperature for one hour and at room temperature for 1.5 hours. After an addition of 200 ml of water, the mixture was stirred with chloroform, dried over anhydrous sodium sulfate, and then concentrated under a reduced pressure. Separation by silica gel column chromatography (ethyl acetate:hexane=1:4 for the first time, 1:9 for the second time) gave 2.00 g of an oily product (yield 23.6%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
23.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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